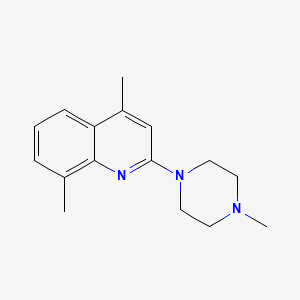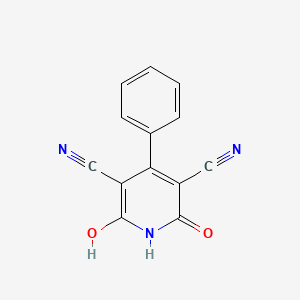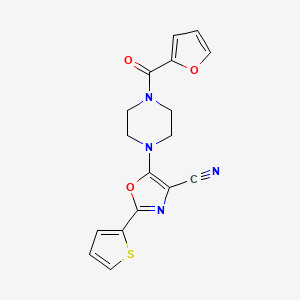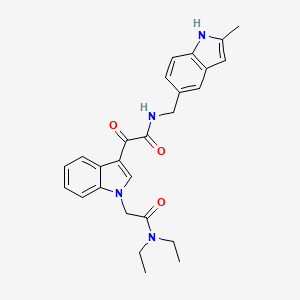
4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline is a chemical compound with the molecular formula C16H21N3 . It is a solid substance and has a molecular weight of 255.36 .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a double ring structure with a nitrogen atom (N), and it has two methyl groups attached at the 4 and 8 positions of the quinoline ring . Attached to the 2 position of the quinoline ring is a 4-methylpiperazin-1-yl group .Chemical Reactions Analysis
The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations . Examples include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 255.36 . The exact boiling point is not mentioned in the search results.Applications De Recherche Scientifique
Mutagenicity Studies
One study focused on the effect of methyl substitution on the mutagenicity of related compounds, indicating the significance of methyl groups in determining the mutagenic potential of quinoline derivatives. This research highlights the complex relationship between chemical structure and biological activity, providing insights into the mutagenic properties of such compounds, which could be relevant for understanding the potential risks associated with exposure to similar chemical structures (Nagao et al., 1981).
Synthesis and Anticancer Activity
Research on substituted 2-phenylquinolin-4-amines reveals their potential as antagonists of immunostimulatory oligodeoxynucleotides. This study showcases the synthetic approach to modifying quinoline derivatives to achieve targeted biological activities, underscoring the therapeutic potential of such compounds in immunological contexts (Strekowski et al., 2003).
Another study on carboxamide derivatives of benzo[b][1,6]naphthyridines, related to quinoline structures, demonstrated potent cytotoxic activities against various cancer cell lines. This research emphasizes the role of quinoline derivatives in the development of new anticancer agents (Deady et al., 2003).
Therapeutic Applications
The exploration of 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents showed varying levels of anticancer activity, indicating the potential of quinoline derivatives in drug development for cancer therapy. This study highlights the importance of heterocyclic substituents in modulating the biological activity of quinoline-based compounds (Konovalenko et al., 2022).
Safety and Hazards
The safety information for 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is recommended to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The development of new methods for the preparation of quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . This suggests that future research may focus on developing more efficient and versatile methods for synthesizing 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline and similar compounds.
Propriétés
IUPAC Name |
4,8-dimethyl-2-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-12-5-4-6-14-13(2)11-15(17-16(12)14)19-9-7-18(3)8-10-19/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRYWNHFUAKCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide](/img/structure/B2830564.png)
![24,27-Dibenzyl-9,18-di(butan-2-yl)-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone](/img/structure/B2830566.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2830569.png)
![4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2830570.png)

![2-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2830573.png)


![1-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2830577.png)
![4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine](/img/structure/B2830581.png)
